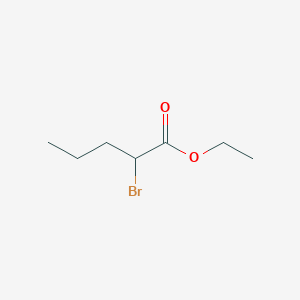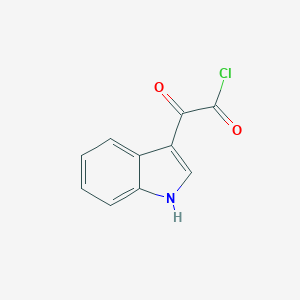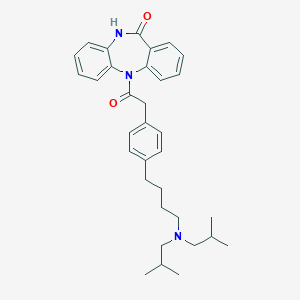
Ethyl 2-bromovalerate
Descripción general
Descripción
Ethyl 2-bromovalerate is an organic building block used for the synthesis of various pharmaceutical compounds . It has a molecular formula of C7H13BrO2 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromovalerate consists of seven carbon atoms, thirteen hydrogen atoms, one bromine atom, and two oxygen atoms . The IUPAC Standard InChIKey is ORSIRXYHFPHWTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-bromovalerate is a liquid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 191.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 43.9±0.3 cm3, and a molar volume of 161.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Chemistry Education : Ethyl 2-bromovalerate is used in chemistry education to demonstrate practical and process-oriented research studies. Its application in chemistry teaching, as illustrated through the case of "Ethyl bromide," involves students raising questions and engaging in class discussions and group work, leading to a deeper understanding of the subject (Han Li-rong, 2010).
Synthesis of Medical Compounds : This compound is involved in the synthesis of various medical compounds. For example, it has been used in the reaction with 4-desmethylkhelline to produce alpha-[7-methyl-9-methoxy-5-oxo-furo[3,2-g][1]benzopyranoxy-4]-butyric and valeric acids, which show weak hypotensive and antiarrhythmic activities (T. Zawadowski et al., 1979).
Synthesis of Heterocycles : Ethyl 2-bromovalerate has been used in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles. Its application in alkylating azoles for the synthesis of radical precursors is a significant contribution to the field of organic chemistry (S. M. Allin et al., 2005).
Catalytic Applications : In the realm of catalysis, Ethyl bromodifluoroacetate, a related compound, has been used in the copper-catalyzed N-formylation of amines. This process allows the smooth conversion of a range of primary, secondary, cyclic, aryl, and aliphatic amines into N-formamides (Xiao-fang Li et al., 2018).
Organic Synthesis : Ethyl 2-bromoalkanoates, which include Ethyl 2-bromovalerate, react with zinc and succinic anhydride to form 2-substituted 1-ethyl hydrogen 3-oxoadipates. These reactions demonstrate its utility in the field of organic synthesis, particularly in the formation of 4-oxoalkanoic acids (H. Schick & R. Ludwig, 1992).
Peptide Synthesis : It has also been used in peptide synthesis, with 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) demonstrating high reactivity, low racemization, and excellent yields in the synthesis of peptides containing N-methyl amino acid residues (Li-peng & Xu Cheng, 2000).
Polymer Chemistry : In polymer chemistry, brominated polymers derived from commercially available 1,2-PB have been used to yield water-soluble brush polymers and polyelectrolyte copolymers, showcasing the diversified applications of bromoalkyl derivatives (Jiayin Yuan et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIRXYHFPHWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275770, DTXSID10862292 | |
| Record name | Ethyl 2-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromovalerate | |
CAS RN |
615-83-8, 112889-44-8 | |
| Record name | Pentanoic acid, 2-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 2-bromovalerate in the synthesis of the antitumor agents described in the research?
A1: Ethyl 2-bromovalerate acts as a bifunctional reagent in the synthesis of thiazolidine-4-one ring-containing derivatives. [] These derivatives are built upon a spiro scaffold, and the thiourea side chain of the spiro compound reacts regioselectively with Ethyl 2-bromovalerate. This reaction leads to the formation of a specific regioisomer, contributing to the structural diversity and potentially influencing the biological activity of the final antitumor agents.
Q2: How was the structure of the synthesized derivatives, incorporating Ethyl 2-bromovalerate, confirmed in the research?
A2: The research employed a combination of advanced spectroscopic techniques to meticulously characterize the synthesized derivatives. This included:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)


![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)


![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)



